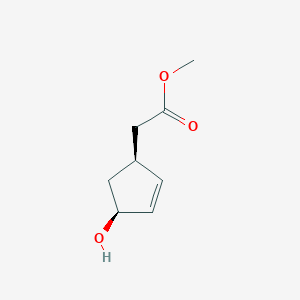

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate: is an organic compound characterized by its unique structure, which includes a cyclopentene ring with a hydroxyl group and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclopentene derivative.

Hydroxylation: The cyclopentene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Esterification: Finally, the hydroxylated cyclopentene is esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Methyl 2-((1S,4S)-4-hydroxycyclohexyl)acetate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentene ring.

Methyl 2-((1S,4S)-4-hydroxycyclopentyl)acetate: This compound differs by having a saturated cyclopentane ring.

Uniqueness: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to its saturated or cyclohexane counterparts.

Actividad Biológica

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate (MHA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its effects in various biological contexts.

Compound Overview

- Chemical Formula : C8H12O3

- CAS Number : 120052-54-2

- Molecular Weight : 156.18 g/mol

MHA is characterized by a cyclopentene ring with a hydroxyl group and a methyl ester functional group. Its synthesis typically involves the Diels-Alder reaction, followed by hydroxylation and esterification processes .

The biological activity of MHA can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity, potentially influencing enzyme-catalyzed reactions such as ester hydrolysis and hydroxylation. This compound has been investigated for its role in modulating biochemical pathways related to inflammation and cell signaling.

Anticancer Activity

Recent studies have indicated that MHA exhibits anticancer properties , particularly against melanoma cells. In vitro experiments demonstrated that MHA significantly inhibited the viability of melanoma cells over a treatment period of 48 to 72 hours. This effect is believed to be mediated through apoptosis induction and inhibition of DNA synthesis in cancerous cells .

Anti-inflammatory Properties

MHA has shown potential as an anti-inflammatory agent. Research indicates that it can modulate macrophage polarization, promoting the transition from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is crucial in resolving inflammation and may have therapeutic implications for inflammatory diseases .

Study on Melanoma Cell Lines

A study published in a peer-reviewed journal evaluated the effects of MHA on various melanoma cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

This data underscores the potential of MHA as a candidate for further development in cancer therapeutics .

Inflammation Modulation Study

Another study focused on the anti-inflammatory effects of MHA in macrophage cultures. Treatment with MHA resulted in a marked increase in IL-10 production while decreasing TNF-alpha levels, indicating a shift towards an anti-inflammatory response.

| Cytokine | Control (pg/mL) | MHA Treatment (pg/mL) |

|---|---|---|

| IL-10 | 50 | 200 |

| TNF-alpha | 300 | 150 |

These findings suggest that MHA could be beneficial in managing inflammatory conditions by promoting an anti-inflammatory cytokine profile .

Propiedades

IUPAC Name |

methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNDLFKPGLMEE-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1C[C@@H](C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.